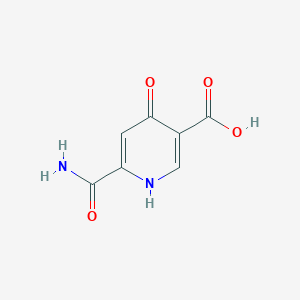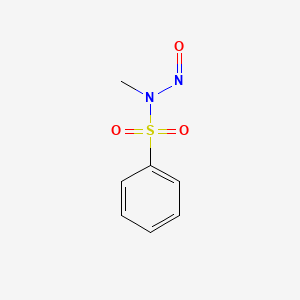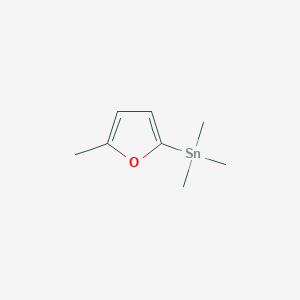![molecular formula C11H20Cl2Si3 B14403404 {[Chloro(chloromethyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) CAS No. 88137-57-9](/img/structure/B14403404.png)
{[Chloro(chloromethyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[Chloro(chloromethyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) is an organosilicon compound characterized by the presence of a chloromethyl group and two ethynyl groups attached to a silanediyl core. This compound is notable for its unique structure, which combines the properties of both silicon and organic functional groups, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[Chloro(chloromethyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) typically involves the reaction of chloromethylsilane with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the coupling of the ethynyl groups to the silicon center. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[Chloro(chloromethyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The ethynyl groups can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as halogens, hydrogen halides, and organometallic compounds are used. The reactions often require catalysts like palladium or platinum complexes.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while addition reactions can produce halogenated or hydrogenated compounds.
Applications De Recherche Scientifique
{[Chloro(chloromethyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and polymers.
Biology: The compound can be used in the development of silicon-based biomolecules and probes for imaging and diagnostic purposes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.
Industry: It is employed in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of {[Chloro(chloromethyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloromethyl group can undergo nucleophilic substitution, while the ethynyl groups can participate in addition reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of new chemical entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: An organosilicon compound with a similar structure but lacks the ethynyl groups.
(Chloromethyl)trimethylsilane: Contains a chloromethyl group but does not have the ethynyl groups present in {[Chloro(chloromethyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane).
Uniqueness
The presence of both chloromethyl and ethynyl groups in {[Chloro(chloromethyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) makes it unique compared to other organosilicon compounds. This combination of functional groups allows for a wider range of chemical reactions and applications, particularly in the synthesis of complex molecules and materials.
Propriétés
Numéro CAS |
88137-57-9 |
|---|---|
Formule moléculaire |
C11H20Cl2Si3 |
Poids moléculaire |
307.43 g/mol |
Nom IUPAC |
chloro-(chloromethyl)-bis(2-trimethylsilylethynyl)silane |
InChI |
InChI=1S/C11H20Cl2Si3/c1-14(2,3)7-9-16(13,11-12)10-8-15(4,5)6/h11H2,1-6H3 |
Clé InChI |
ISSGGBHGYKDJCA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#C[Si](CCl)(C#C[Si](C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


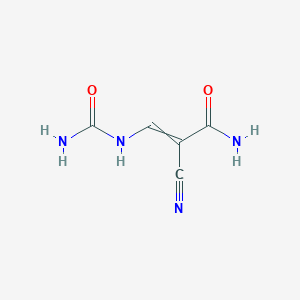
![2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate](/img/structure/B14403329.png)
![4-[3-(2-Acetamidoethyl)-5-methoxy-1H-indol-1-yl]butanoic acid](/img/structure/B14403331.png)

![S-{2-[(Acetamidomethyl)amino]-2-oxoethyl} ethanethioate](/img/structure/B14403352.png)
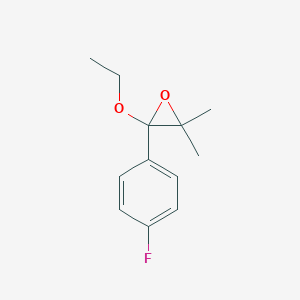


![2-[(E)-tert-Butyldiazenyl]-3-methylnonan-3-ol](/img/structure/B14403371.png)
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)
